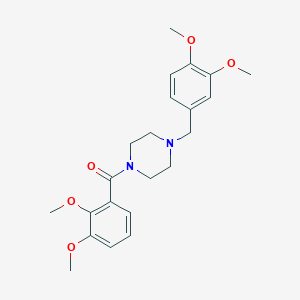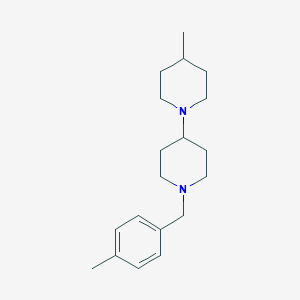![molecular formula C20H25N3 B247013 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)
2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline, also known as PHT-427, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. PHT-427 is a tetrahydroisoquinoline derivative that has been shown to inhibit the activity of Akt, a serine/threonine kinase that is involved in cell survival and proliferation pathways.
Wirkmechanismus
2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline inhibits the activity of Akt by binding to the PH domain of Akt. The PH domain is responsible for the recruitment of Akt to the plasma membrane, where it is activated by phosphorylation. By binding to the PH domain, 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline prevents Akt from being recruited to the plasma membrane and being activated.
Biochemical and Physiological Effects
2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to decrease cell proliferation and increase apoptosis. 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory effects in a mouse model of acute lung injury. In a mouse model of Parkinson's disease, 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been extensively studied, and its mechanism of action is well understood. One limitation of using 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline is that it is not specific to Akt and can inhibit other kinases as well. Therefore, it is important to use controls and confirm the specificity of 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to explore its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more specific inhibitors of Akt that do not inhibit other kinases. Finally, the use of 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in combination with other therapies, such as chemotherapy and radiation therapy, should be explored to determine its potential as a combination therapy.
Synthesemethoden
The synthesis of 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-pyridinecarboxaldehyde and 1,2,3,4-tetrahydroisoquinoline with piperidine in the presence of a palladium catalyst. The reaction yields 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline as a white solid with a melting point of 162-164°C. The purity of the compound can be confirmed through NMR and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in cancer treatment. Akt is a key regulator of cell survival and proliferation pathways, and its dysregulation has been implicated in the development and progression of various types of cancer. 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of Akt, leading to decreased cell proliferation and increased apoptosis in cancer cells.
In addition to its anti-cancer properties, 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential in treating other diseases. For example, 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory effects in a mouse model of acute lung injury. 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Eigenschaften
Produktname |
2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Molekularformel |
C20H25N3 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25N3/c1-2-6-18-15-23(14-8-17(18)5-1)20-9-12-22(13-10-20)16-19-7-3-4-11-21-19/h1-7,11,20H,8-10,12-16H2 |
InChI-Schlüssel |
YVAQDDHUGCCCOK-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=CC=N4 |
Kanonische SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)




![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)



![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)